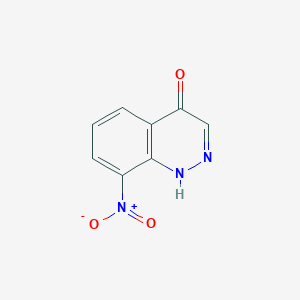

8-Nitrocinnolin-4-ol

Description

8-Nitrocinnolin-4-ol is a nitro-substituted cinnolin derivative characterized by a bicyclic aromatic structure containing two nitrogen atoms. Its core structure consists of a benzene ring fused to a pyridazine ring, with a hydroxyl (-OH) group at position 4 and a nitro (-NO₂) group at position 6.

Cinnolin derivatives are known for their roles in medicinal chemistry and materials science, often serving as ligands or intermediates in synthesis. The nitro group in this compound likely enhances electron-withdrawing effects, influencing reactivity and coordination capabilities.

Properties

Molecular Formula |

C8H5N3O3 |

|---|---|

Molecular Weight |

191.14 g/mol |

IUPAC Name |

8-nitro-1H-cinnolin-4-one |

InChI |

InChI=1S/C8H5N3O3/c12-7-4-9-10-8-5(7)2-1-3-6(8)11(13)14/h1-4H,(H,10,12) |

InChI Key |

QLSUXCMASTWZQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NN=CC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitrocinnolin-4-ol typically involves the nitration of cinnolin-4-ol. One common method is the reaction of cinnolin-4-ol with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the rate of nitration and prevent over-nitration.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Nitrocinnolin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include hydrogen gas (H2) with Pd/C or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of 8-aminocinnolin-4-ol.

Substitution: Formation of various substituted cinnoline derivatives.

Scientific Research Applications

8-Nitrocinnolin-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Nitrocinnolin-4-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 8-Nitrocinnolin-4-ol with three structurally related compounds:

Key Observations:

- Core Structure Differences: Cinnolin derivatives (e.g., 6-chlorocinnolin-4-ol) feature a pyridazine ring, while quinoline derivatives (e.g., 6-Nitro-8-quinolinol) contain a pyridine ring.

- Substituent Effects: The position of the nitro group (e.g., 8 vs. 6 in cinnolin vs. quinoline) alters steric and electronic interactions. For example, 8-Methyl-4-nitroquinoline-1-oxide exhibits a methyl group that increases hydrophobicity compared to hydroxylated analogs.

Stability and Handling

- Thermal Stability: Quinoline derivatives (e.g., 8-Methyl-4-nitroquinoline-1-oxide ) show higher estimated boiling points (~342°C) compared to cinnolinols, likely due to increased molecular symmetry.

- Storage: Cinnolin derivatives (e.g., 6-chlorocinnolin-4-ol ) require storage in cool, dry conditions, similar to nitro-substituted compounds.

Research Findings and Limitations

- Synthetic Challenges: Nitro groups in cinnolin derivatives may complicate synthesis due to competing ring-opening reactions.

- Biological Activity: Nitro-heterocycles are often explored for antimicrobial properties, but this compound’s activity remains unstudied in the provided evidence.

- Data Gaps: Direct experimental data (e.g., melting point, solubility) for this compound are unavailable, necessitating reliance on analog-based inferences .

Biological Activity

8-Nitrocinnolin-4-ol is a heterocyclic compound belonging to the cinnoline family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a nitro group at the 8-position and a hydroxyl group at the 4-position of the cinnoline ring. This structural configuration contributes to its unique biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Antioxidant Activity

This compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in bacterial metabolism, leading to reduced viability.

- Free Radical Scavenging : The hydroxyl group in its structure plays a significant role in neutralizing free radicals.

- Cell Membrane Disruption : The compound may alter the integrity of microbial cell membranes, leading to cell lysis.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated its effectiveness against multi-drug resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent in treating infections where conventional antibiotics fail.

- Antioxidant Study : In vitro experiments demonstrated that this compound significantly reduced lipid peroxidation in rat liver homogenates, suggesting its potential role in preventing liver damage due to oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.